4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate
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Overview
Description
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate is a compound that combines the properties of both 4-amino-2-hydroxybenzoic acid and diphenyl hydrogen phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-hydroxybenzoic acid typically involves the nitration of salicylic acid followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amino group. The reaction conditions for these steps include the use of concentrated nitric acid for nitration and a reducing agent such as iron and hydrochloric acid for the reduction step.
Diphenyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with phenol. The reaction conditions involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and amino groups can participate in electrophilic aromatic substitution reactions.
Diphenyl hydrogen phosphate can undergo hydrolysis to form phenol and phosphoric acid. It can also participate in esterification reactions to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Diphenyl hydrogen phosphate can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzoic acid: Similar structure but lacks the amino group.
2-hydroxybenzoic acid (salicylic acid): Similar structure but lacks the amino group.
Diphenyl phosphate: Similar structure but lacks the hydrogen phosphate group.
Uniqueness
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, as well as the diphenyl hydrogen phosphate moiety. This combination of functional groups provides unique chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
3633-62-3 |
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Molecular Formula |
C19H18NO7P |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P.C7H7NO3/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;8-4-1-2-5(7(10)11)6(9)3-4/h1-10H,(H,13,14);1-3,9H,8H2,(H,10,11) |
InChI Key |
WDAUXDMDJZWFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2.C1=CC(=C(C=C1N)O)C(=O)O |
Origin of Product |
United States |
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